molecular formula C16H16O4 B8763167 Methyl 3-(benzyloxy)-5-methoxybenzoate CAS No. 50637-26-8

Methyl 3-(benzyloxy)-5-methoxybenzoate

Cat. No.: B8763167
CAS No.: 50637-26-8
M. Wt: 272.29 g/mol
InChI Key: DAVQRPLIYCFEJK-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-5-methoxybenzoate (CAS: 2150-37-0) is a substituted benzoate ester with a molecular formula of $ \text{C}{16}\text{H}{16}\text{O}4 $ and a molecular weight of 272.1 g/mol. It features a benzyloxy group at the 3-position and a methoxy group at the 5-position of the aromatic ring. The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, it can be prepared by reacting methyl 3-hydroxy-5-methoxybenzoate with benzyl chloride in the presence of a base like $ \text{K}2\text{CO}_3 $ in a polar aprotic solvent such as DMF .

Key spectral data include:

  • $ ^1\text{H} $-NMR (200 MHz, CDCl$ _3 $): δ 3.79 (s, 3H, OCH$ _3 $), 3.88 (s, 3H, COOCH$ _3 $), 5.05 (s, 2H, OCH$ _2 $Ph), and aromatic protons at δ 6.70–7.44.
  • $ ^{13}\text{C} $-NMR: Peaks at δ 52.2 (COOCH$ _3 $), 55.5 (OCH$ _3 $), 70.2 (OCH$ _2 $Ph), and aromatic carbons between δ 106.5–166.8 .

This compound serves as a key intermediate in organic synthesis, particularly for generating derivatives with enhanced solubility or bioactivity.

Properties

CAS No.

50637-26-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-methoxy-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-14-8-13(16(17)19-2)9-15(10-14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

DAVQRPLIYCFEJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related benzoate esters and their distinguishing features:

Compound Name Molecular Formula Substituents Key Differences Reference
Methyl 3-(benzyloxy)-5-methoxybenzoate C$ _{16}$H$ _{16}$O$ _4$ 3-benzyloxy, 5-methoxy Parent compound; balanced lipophilicity.
Methyl 3-hydroxy-5-methoxybenzoate C$ _9$H$ _{10}$O$ _4$ 3-hydroxy, 5-methoxy Lacks benzyloxy group; higher polarity, lower stability.
4-(3-Nitrobenzyloxy)benzoic acid methyl ester C$ _{15}$H$ _{13}$NO$ _5$ 4-nitrobenzyloxy Nitro group enhances electron-withdrawing effects; alters reactivity in SNAr reactions.
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate C$ _9$H$ _9$BrO$ _4$ 5-bromo, 2-hydroxy, 3-methoxy Bromine introduces steric hindrance; potential for cross-coupling reactions.
Ethyl 3-hydroxy-5-methylbenzoate C$ _{10}$H$ _{12}$O$ _3$ 3-hydroxy, 5-methyl Ethyl ester and methyl substituent reduce steric bulk compared to benzyloxy groups.

Spectral and Physical Properties

Property This compound Methyl 3-hydroxy-5-methoxybenzoate 4-(3-Nitrobenzyloxy)benzoate methyl ester
Melting Point Oil (liquid at RT) Solid (mp ~120–125°C) Solid (mp ~85–90°C)
$ ^1\text{H} $-NMR Shift (OCH$ _3$) δ 3.79, 3.88 δ 3.81 δ 3.89 (COOCH$ _3$)
Yield in Synthesis 90% (after saponification) 82% (direct esterification) 86% (via Bi(OTf)$ _3$-catalyzed cyclization)

Key Research Findings

Hydrolysis Kinetics : The benzyloxy group in this compound slows hydrolysis compared to its hydroxy analog, as shown by its stability under reflux with NaOH .

Catalytic Applications : In contrast to nitro-substituted analogs, this compound is less prone to reduction reactions, making it suitable for Pd-catalyzed couplings .

Thermal Stability : The methoxy group at the 5-position enhances thermal stability compared to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, which degrades at elevated temperatures due to Br elimination .

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